4-Hydroxybutyl 2,4-diaminobenzoate
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Overview
Description
4-Hydroxybutyl 2,4-diaminobenzoate is an organic compound with the molecular formula C11H16N2O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with 4-hydroxybutanol, and the benzene ring is substituted with two amino groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl 2,4-diaminobenzoate typically involves the esterification of 2,4-diaminobenzoic acid with 4-hydroxybutanol. The reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl 2,4-diaminobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutyl 2,4-diaminobenzoate.
Reduction: The carbonyl group in the ester linkage can be reduced to form the corresponding alcohol.
Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include 4-oxobutyl 2,4-diaminobenzoate, this compound derivatives, and various substituted benzoates.
Scientific Research Applications
4-Hydroxybutyl 2,4-diaminobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxybutyl 2,4-diaminobenzoate involves its interaction with specific molecular targets. The hydroxyl and amino groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutyrate: A related compound with similar structural features but different functional groups.
2,4-Diaminobenzoic Acid: The parent compound from which 4-Hydroxybutyl 2,4-diaminobenzoate is derived.
4-Hydroxybutyl Benzoate: A compound with a similar ester linkage but lacking the amino groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and amino groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64080-07-5 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-hydroxybutyl 2,4-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O3/c12-8-3-4-9(10(13)7-8)11(15)16-6-2-1-5-14/h3-4,7,14H,1-2,5-6,12-13H2 |
InChI Key |
HBUGJTYWRXZYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(=O)OCCCCO |
Origin of Product |
United States |
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